

Technical Guide: 6-Fluoro-3-hydroxy-4-nitroindazole

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Compound of Interest

Compound Name: 6-Fluoro-3-hydroxy-4-nitroindazole

CAS No.: 885520-19-4

Cat. No.: B1343645

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Architecture, Synthesis, and Functionalization of a Privileged Scaffold

Executive Summary

6-Fluoro-3-hydroxy-4-nitroindazole (CAS 885520-19-4) represents a high-value heterocyclic building block in modern medicinal chemistry. Belonging to the class of indazolinones, this scaffold is distinguished by its dense functionalization pattern: a fluorine atom at C6 providing metabolic stability and electronic modulation, a nitro group at C4 serving as a masked aniline for solubility or amide coupling, and a hydroxyl/oxo moiety at C3 allowing for versatile cross-coupling transformations.

This guide provides a rigorous technical analysis of the compound, moving beyond basic identity to explore its tautomeric behavior, validated synthetic routes, and its strategic utility in the development of kinase inhibitors (e.g., VEGFR, GyrB) and immunomodulators.

Chemical Identity & Tautomeric Profile[1][2][3][4]

The reactivity of CAS 885520-19-4 is governed by the prototropic tautomerism between the 1H-indazol-3-ol (enol) and 1,2-dihydro-3H-indazol-3-one (keto) forms.

Feature	Specification
CAS Number	885520-19-4
IUPAC Name	6-Fluoro-4-nitro-1H-indazol-3-ol
Molecular Formula	C ₇ H ₄ FN ₃ O ₃
Molecular Weight	197.12 g/mol
Key Tautomer	6-Fluoro-4-nitro-1,2-dihydro-3H-indazol-3-one (Solid state dominant)
pKa (Predicted)	~5.8 (Acidic N-H due to electron-withdrawing Nitro/Fluoro)

Tautomeric Implications for Synthesis

In solution, the equilibrium shifts based on solvent polarity.

- Polar Protic Solvents (MeOH, Water): Stabilize the keto form via hydrogen bonding.
- Basic Conditions: Deprotonation yields the indazol-3-olate anion, which is an ambident nucleophile. Alkylation can occur at N1, N2, or O3, necessitating precise condition control (see Section 4).

Validated Synthetic Protocol

While direct commercial sourcing is possible, in-house preparation is often required for isotopic labeling or analog generation. The most robust route utilizes Nucleophilic Aromatic Substitution (S_NAr) on a highly activated benzoate precursor.

Retrosynthetic Logic

The 4-nitro and 6-fluoro substituents on the indazole core map back to a 2,4-difluoro-6-nitrobenzoate precursor. The hydrazine acts as a dinucleophile, displacing the labile C2-fluorine (activated by ortho-nitro and ortho-ester groups) before cyclizing onto the ester.

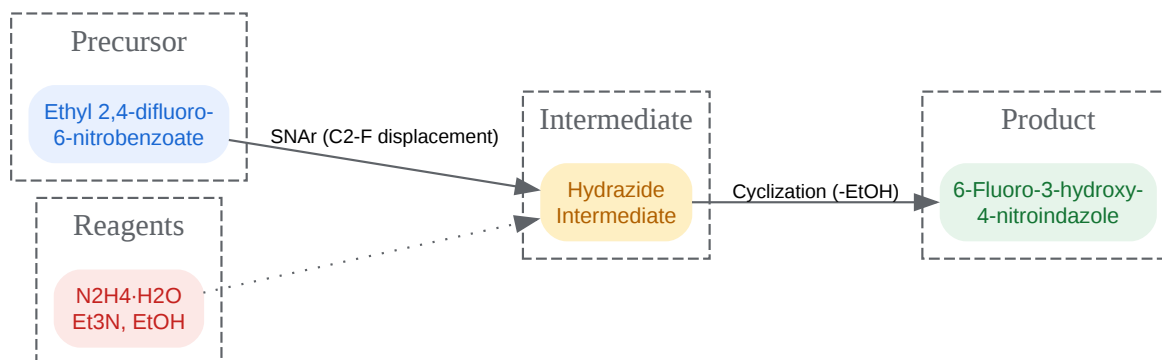
Step-by-Step Methodology

Precursor: Ethyl 2,4-difluoro-6-nitrobenzoate Reagents: Hydrazine hydrate (N₂H₄·H₂O), Triethylamine (Et₃N), Ethanol (EtOH).

- Preparation: Dissolve Ethyl 2,4-difluoro-6-nitrobenzoate (1.0 eq) in absolute EtOH (0.5 M concentration). Chill to 0°C.
- Addition: Add Triethylamine (1.2 eq) followed by the dropwise addition of Hydrazine hydrate (1.1 eq). Note: The reaction is exothermic due to the high reactivity of the 2-fluoro position.
- Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If TLC indicates incomplete conversion, heat to reflux for 30 minutes.
- Quench & Isolation: Concentrate the solvent under reduced pressure. Resuspend the residue in water and acidify to pH 3 with 1N HCl to precipitate the product.
- Purification: Filter the yellow/orange solid. Recrystallize from EtOH/Water to yield **6-Fluoro-3-hydroxy-4-nitroindazole**.

Mechanism of Action

The C2-fluorine is the most electrophilic site due to the inductive withdrawal of the adjacent nitro group and the resonance withdrawal of the ester. The hydrazine attacks C2 first (S_NAr), followed by intramolecular nucleophilic acyl substitution at the ester to close the pyrazole ring.



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Figure 1: Synthetic workflow from difluoronitrobenzoate to the target indazole.

Functionalization & Reactivity Landscape

The utility of CAS 885520-19-4 lies in its ability to serve as a divergent core. The three "handles" (C3-OH, C4-NO₂, C6-F) allow for orthogonal functionalization.

A. The C3-OH Switch: Chlorination vs. Alkylation

The C3-hydroxy group is rarely the final pharmacophore; it is typically converted to a leaving group or an ether.

- Pathway 1: Chlorination (Suzuki Ready)
 - Protocol: Reflux in POCl₃ with a catalytic amount of DMF.
 - Product: 3-Chloro-6-fluoro-4-nitroindazole.
 - Utility: This intermediate is critical for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups at C3, a common feature in kinase inhibitors (e.g., Pazopanib analogs).
- Pathway 2: O-Alkylation
 - Challenge: Competition between N1-alkylation and O3-alkylation.
 - Solution: Use of "Hard" electrophiles (e.g., MeI, dimethyl sulfate) and silver salts (Ag₂CO₃) favors O-alkylation. Use of "Soft" electrophiles or standard bases (K₂CO₃) often favors N1-alkylation.

B. The C4-Nitro Reduction

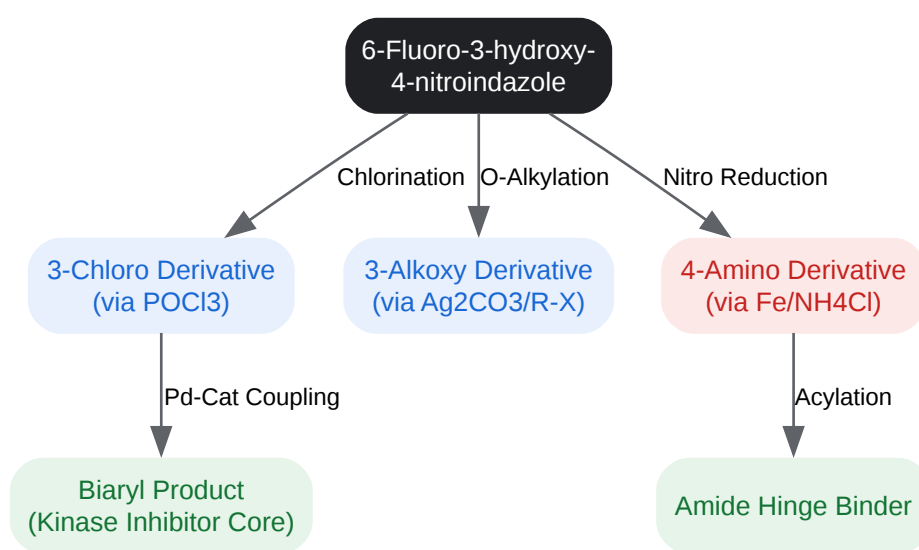
The nitro group is a steric block during C3 functionalization but is eventually reduced to an aniline.

- Method: Fe/NH₄Cl or H₂/Pd-C.
- Outcome: 4-Amino-6-fluoroindazole.

- Application: The resulting amine is often acylated to form the hinge-binding motif of ATP-competitive inhibitors.

C. The C6-Fluoro Handle

Unlike typical aryl fluorides, the C6-F in this scaffold is deactivated for SNAr once the electron-withdrawing nitro group is reduced. However, in the nitro state, it can be displaced by strong nucleophiles (e.g., thiols, alkoxides) if harsh conditions are applied, though C2/C3 reactivity usually dominates.



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Figure 2: Divergent synthesis pathways from the core scaffold.

Applications in Drug Discovery[1][6][7][8] Kinase Inhibition (VEGFR/PDGFR)

Indazoles are bioisosteres of indoles and quinazolines. The 3-substituted-4-aminoindazole motif mimics the adenine ring of ATP.

- Mechanism: The N1-H and N2 of the indazole often form hydrogen bonds with the "hinge region" (e.g., Glu/Cys residues) of the kinase ATP-binding pocket.
- Role of 6-F: The fluorine atom modulates the pKa of the N-H bond, strengthening the hydrogen bond donor capability, and blocks metabolic oxidation at the C6 position (a

common clearance site).

Bacterial Gyrase B (GyrB) Inhibitors

Recent literature highlights 3-substituted indazoles as potent inhibitors of DNA Gyrase B.

- Design: The 3-hydroxy/3-oxo group can chelate the magnesium ion in the GyrB active site or interact with the Asp73 residue.
- Advantage: The 4-nitro group provides a rigid geometry that, upon modification, fits into the hydrophobic pocket adjacent to the ATP site.

Safety & Handling

- Explosion Hazard: As a nitro-aromatic compound, high-temperature processing should be approached with caution. Differential Scanning Calorimetry (DSC) is recommended before scaling >10g.
- Toxicity: Indazoles are biologically active.[1] Handle as a potential mutagen and sensitizer. Use full PPE (nitrile gloves, fume hood).
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the tautomeric equilibrium.

References

- BenchChem. (2025).[1][2] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. Retrieved from
- National Institutes of Health (NIH). (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. J. Med. Chem. Retrieved from
- MDPI. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. Molecules. Retrieved from
- ChemScene. (n.d.). 2,4-Difluoro-6-nitrobenzoic acid (CAS 1690669-99-8) Product Page. Retrieved from

- Organic Syntheses. (n.d.). Indazole Synthesis via Diazotization of o-Toluidine. Org.[3][4][5] Synth. Retrieved from

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- [3. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC](https://pubmed.ncbi.nlm.nih.gov/21111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/21111111/)]
- [4. Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- [5. chemscene.com](https://chemscene.com) [chemscene.com]
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